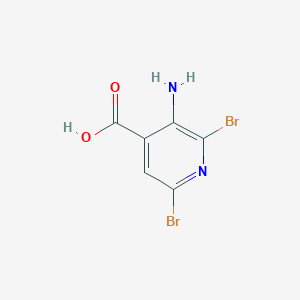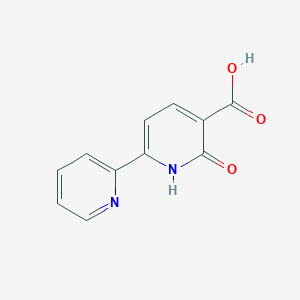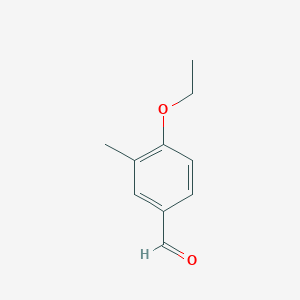
2-Bromo-5-(trifluoromethyl)pyrimidine
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)pyrimidine is an organic compound with the molecular formula C5H2BrF3N2. It is a derivative of pyrimidine, characterized by the presence of a bromine atom at the second position and a trifluoromethyl group at the fifth position of the pyrimidine ring. This compound is a white crystalline solid that is soluble in various organic solvents such as chloroform and dimethylformamide .
Mecanismo De Acción
Target of Action
It is known to be used as a substrate in palladium-catalyzed α-arylation of a refomatsky reagent .
Mode of Action
It is known to participate in palladium-catalyzed α-arylation reactions . In these reactions, the compound interacts with its targets, leading to changes in their structure and function .
Biochemical Pathways
It is known to participate in palladium-catalyzed α-arylation reactions, which could potentially affect various biochemical pathways .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Bromo-5-(trifluoromethyl)pyrimidine. For instance, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling this compound . It should be used only outdoors or in a well-ventilated area .
Análisis Bioquímico
Biochemical Properties
2-Bromo-5-(trifluoromethyl)pyrimidine plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It is known to interact with several enzymes and proteins, facilitating reactions such as palladium-catalyzed α-arylation of a Reformatsky reagent . The compound’s interaction with these biomolecules is primarily through covalent bonding, which enhances the reactivity and stability of the resulting products.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to affect the respiratory system by targeting specific proteins and enzymes involved in cellular respiration . This modulation can lead to changes in cellular energy production and overall cell health.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding interaction can alter the enzyme’s conformation and activity, resulting in changes in gene expression and cellular function . The compound’s ability to form stable covalent bonds with target molecules is a key factor in its biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which are important considerations for in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on cellular function. At high doses, it can cause toxic or adverse effects, including respiratory distress and cellular damage . Understanding the dosage threshold is crucial for determining the compound’s safe and effective use in research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism . The compound’s role in these pathways is essential for understanding its overall impact on cellular function and health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms are critical for determining the compound’s bioavailability and efficacy in biochemical applications.
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its overall impact on cellular processes . Understanding the subcellular distribution is vital for elucidating the compound’s mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 2-Bromo-5-(trifluoromethyl)pyrimidine typically involves the bromination of 5-(trifluoromethyl)pyrimidine. One common method includes the use of bromine or a bromine source such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure high yield and purity .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and improved safety. These methods often employ automated systems to handle the reagents and monitor the reaction progress.
Análisis De Reacciones Químicas
2-Bromo-5-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and an appropriate solvent.
Suzuki-Miyaura Coupling: This compound can be used in palladium-catalyzed cross-coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: While less common, it can also undergo oxidation and reduction reactions under specific conditions, leading to the formation of various derivatives.
The major products formed from these reactions depend on the reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Aplicaciones Científicas De Investigación
2-Bromo-5-(trifluoromethyl)pyrimidine has several applications in scientific research:
Biology: This compound is utilized in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Comparación Con Compuestos Similares
2-Bromo-5-(trifluoromethyl)pyrimidine can be compared with other similar compounds, such as:
2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.
2-Chloro-5-(trifluoromethyl)pyrimidine: This compound has a chlorine atom instead of bromine, which can lead to different chemical properties and reactivity.
2-Iodo-5-(trifluoromethyl)pyrimidine: The presence of an iodine atom can significantly alter the compound’s reactivity, making it suitable for different types of chemical reactions.
The uniqueness of this compound lies in its specific combination of a bromine atom and a trifluoromethyl group, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
2-bromo-5-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrF3N2/c6-4-10-1-3(2-11-4)5(7,8)9/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEAGCADVLQYESC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40604728 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69034-09-9 | |
| Record name | 2-Bromo-5-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40604728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)




